
Anacetrapib
Vue d'ensemble
Description
L’anacétراب est un inhibiteur de la protéine de transfert des esters de cholestérol (CETP) développé pour traiter les niveaux élevés de cholestérol et réduire le risque de maladie cardiovasculaire . Il est connu pour sa capacité à réduire les niveaux de cholestérol des lipoprotéines de basse densité (LDL) et à augmenter les niveaux de cholestérol des lipoprotéines de haute densité (HDL) .
Applications De Recherche Scientifique
Cardiovascular Disease Prevention
Clinical Trials and Findings
-
REVEAL Trial :
- The REVEAL (Randomized Evaluation of the Effects of Anacetrapib through Lipid modification) trial was pivotal in assessing the long-term effects of this compound on cardiovascular events. It involved 30,449 patients with atherosclerotic vascular disease who were receiving statin therapy.
- Results indicated a 9% reduction in major coronary events (composite outcome including coronary death, myocardial infarction, or coronary revascularization) in the this compound group compared to placebo (10.8% vs. 11.8%, ) over a median follow-up of 4.1 years .
-
Long-Term Efficacy :
- Extended follow-up revealed that the beneficial effects of this compound increased over time, with a 12% proportional reduction in major coronary events during an overall follow-up period averaging 6.3 years .
- Notably, there was a significant decrease in myocardial infarction rates by 13% and coronary revascularization by 10% .
Safety Profile
The safety profile of this compound has been consistent across trials, with no significant increase in non-vascular mortality or serious adverse events reported . A notable finding was that this compound accumulates in adipose tissue with prolonged dosing; however, this did not translate into adverse clinical outcomes .
Summary of Key Findings
Study | Population | Follow-Up Duration | Major Findings |
---|---|---|---|
REVEAL Trial | 30,449 patients with CAD | Median 4.1 years | 9% reduction in major coronary events; no increase in non-vascular mortality |
Long-Term Follow-Up | Participants from REVEAL | Median 6.3 years | 12% proportional reduction in major coronary events |
Implications for Clinical Practice
The findings from the REVEAL trial suggest that this compound could be a valuable addition to lipid-modifying therapies for patients at high risk for cardiovascular events. The long-term benefits observed underscore the importance of sustained treatment duration in evaluating the effectiveness of lipid-modifying agents.
Mécanisme D'action
L’anacétراب inhibe la CETP, une protéine qui facilite le transfert des esters de cholestérol du HDL vers le LDL et les lipoprotéines de très basse densité (VLDL). En inhibant la CETP, l’anacétراب augmente les niveaux de cholestérol HDL et diminue les niveaux de cholestérol LDL, réduisant ainsi le risque d’athérosclérose et d’événements cardiovasculaires .
Méthodes De Préparation
La synthèse de l’anacétراب implique plusieurs étapes, notamment la formation d’intermédiaires clés. Une méthode notable implique l’utilisation de l’oxazolidinone comme structure de base, qui est ensuite modifiée avec divers substituants pour obtenir le composé final . La production industrielle de l’anacétراب implique généralement l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
L’anacétراب subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule, modifiant potentiellement son activité.
Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques, ce qui a un impact sur les propriétés du composé.
Applications de la recherche scientifique
L’anacétراب a été largement étudié pour son potentiel dans la gestion de la dyslipidémie et la réduction des événements cardiovasculaires. Il s’est avéré prometteur pour augmenter le cholestérol HDL et diminuer le cholestérol LDL, ce qui en fait un outil précieux dans la recherche cardiovasculaire . De plus, les effets de l’anacétراب sur le métabolisme des lipides ont des implications pour la gestion du diabète et d’autres troubles métaboliques .
Comparaison Avec Des Composés Similaires
L’anacétراب fait partie d’une classe d’inhibiteurs de la CETP, qui comprend des composés comme le torcetراب, le dalcetراب et l’évacetراب . Comparé à ces composés, l’anacétراب a montré un profil de sécurité plus favorable et une efficacité accrue pour augmenter les niveaux de cholestérol HDL sans effets secondaires importants .
Références
Activité Biologique
Anacetrapib is a potent cholesteryl ester transfer protein (CETP) inhibitor that has garnered significant attention for its potential in modifying lipid profiles and reducing cardiovascular risk. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
This compound primarily functions by inhibiting CETP, which plays a crucial role in lipid metabolism by mediating the transfer of cholesteryl esters and triglycerides between lipoproteins. The inhibition of CETP leads to:
- Increased HDL Cholesterol : this compound significantly raises high-density lipoprotein (HDL) cholesterol levels, which is often referred to as "good" cholesterol.
- Decreased LDL Cholesterol : It also reduces low-density lipoprotein (LDL) cholesterol levels, contributing to lower cardiovascular risk .
Binding Affinity and Structural Interaction
Molecular dynamics simulations have demonstrated that this compound binds effectively to the N-terminal tunnel of CETP. This binding inhibits the diffusion of cholesteryl esters out of CETP, thereby enhancing lipid exchange processes. The drug's interactions within the hydrophobic tunnel are characterized by strong van der Waals forces, suggesting a robust mechanism for CETP inhibition .
Clinical Efficacy
The clinical efficacy of this compound has been evaluated in several large-scale trials, notably the REVEAL study, which involved approximately 30,000 participants at high risk for cardiovascular events. Key findings from this study include:
- Reduction in Major Coronary Events : this compound treatment resulted in a 12% proportional reduction in major coronary events over a median follow-up period of 6.3 years. Specifically, there was a significant decrease in rates of coronary death, myocardial infarction, and revascularization procedures .
- Long-Term Benefits : The benefits of this compound appeared to increase over time, with a notable 20% further reduction in major coronary events during extended follow-up beyond the initial treatment period .
Summary of Clinical Outcomes
Outcome Measure | This compound Group | Placebo Group | P-value |
---|---|---|---|
Major coronary events | 14.1% | 15.9% | <0.001 |
Absolute reduction in events | 1.8% | - | - |
Proportional reduction during follow-up | 12% | - | <0.001 |
Safety Profile
This compound has demonstrated a favorable safety profile across multiple studies:
- No Significant Adverse Effects : There were no notable increases in non-vascular mortality or serious adverse events related to this compound treatment .
- Tissue Accumulation : A sub-study indicated that this compound accumulates in adipose tissue with prolonged dosing; however, this did not correlate with adverse effects on overall health outcomes .
Case Studies and Research Findings
- DEFINE Trial : In this trial involving 1,600 patients over 18 months, this compound led to substantial increases in HDL cholesterol (138%) and reductions in LDL cholesterol (40%), demonstrating its efficacy as a lipid-modifying agent .
- E3L Mouse Model Studies : Research utilizing E3L mice indicated that this compound could reduce (V)LDL cholesterol through both CETP-dependent and independent mechanisms, highlighting its complex role in lipid metabolism .
Propriétés
IUPAC Name |
(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZLGJHLQGUVPN-HAWMADMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25F10NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236452 | |
Record name | Anacetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875446-37-0 | |
Record name | Anacetrapib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875446-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anacetrapib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875446370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anacetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06630 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Anacetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-[[4'-fluoro-5'-isopropyl-2'-methoxy-4-(trifluoromethyl) biphenyl-2-yl]methyl]-4-methyl-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANACETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7T269PR6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.